

An In-depth Technical Guide to C.I. Solvent Green 28

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Compound of Interest		
Compound Name:	Solvaperm Green G	
Cat. No.:	B1615277	Get Quote

This technical guide provides a comprehensive overview of C.I. Solvent Green 28, a brilliant green anthraquinone dye. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical structure, properties, and synthesis.

Chemical Structure and Identity

C.I. Solvent Green 28 is an organic compound belonging to the anthraquinone class of dyes. Its core structure is a substituted 9,10-anthracenedione. The brilliant green color arises from the specific chromophoric system established by the amino and hydroxyl substituents on the anthraquinone framework.

There are two closely related structures often associated with this dye, differing by the isomer of the butyl group on the aniline moieties. The most commonly cited structure is derived from 4-tert-butylaniline.

- Chemical Name: 1,4-bis[(4-(1,1-dimethylethyl)phenyl)amino]-5,8-dihydroxy-9,10-anthracenedione[1] or 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-9,10-anthracenedione[2].
- C.I. Name: Solvent Green 28[3]
- C.I. Number: 625580[4]
- CAS Registry Numbers: 71839-01-5, 28198-05-2[5][6]



Molecular Formula: C34H34N2O4[3][6]

Molecular Weight: 534.64 g/mol [3][6]

The chemical structure is characterized by two substituted aniline groups at the 1 and 4 positions and two hydroxyl groups at the 5 and 8 positions of the anthraquinone core.

(Image of the chemical structure of 1,4-bis[(4-(1,1-dimethylethyl)phenyl)amino]-5,8-dihydroxy-9,10-anthracenedione should be displayed here)

Physicochemical Properties

The quantitative properties of Solvent Green 28 are critical for its application in various media, particularly in coloring polymers and plastics.[4][5][7] It is noted for its high thermal stability and excellent lightfastness.[4]

Property	Value
Appearance	Green to Dark Green Powder[3][7]
Molecular Formula	C34H34N2O4[3][6]
Molecular Weight	534.64 g/mol [3][6]
Melting Point	210 °C[4]
Boiling Point	695.7 °C at 760 mmHg[1]; 716.9±60.0 °C (Predicted)[8]
Density	1.273 g/cm ³ [2][8]
Heat Resistance	300 °C[7][9]
Light Fastness	Grade 7-8 (on an 8-grade scale)[4][7]
Acid Resistance	Grade 4 (on a 5-grade scale)[7][9]
Alkali Resistance	Grade 5 (on a 5-grade scale)[7][9]
Water Solubility	0.005 ng/L at 25 °C[8]
Organic Solubility (at 20°C)	Dichloromethane: 50.0 g/L; Butyl Acetate: 4.5 g/L; Acetone: 2.0 g/L; Ethyl Alcohol: 0.1 g/L[4]



Experimental Protocols

The primary manufacturing method for Solvent Green 28 involves the condensation of a substituted anthraquinone with a substituted aniline.[10]

Protocol 1: Condensation from Tetrahydroxyanthraquinone

This is a widely cited method for producing the dye.[1][10]

- Reactants: 1,4,5,8-Tetrahydroxyanthracene-9,10-dione and Benzenamine, 4-(1,1-dimethylethyl)- (also known as 4-tert-butylaniline). A molar ratio of 1:2 is used.[10]
- Reaction: The two reactants are condensed together. The reaction involves the nucleophilic substitution of the hydroxyl groups on the anthraquinone core by the amino group of the aniline derivative.
- Alternative Procedure: An alternative route involves first reducing the 1,4,5,8tetrahydroxyanthraquinone to its leuco body.[2] This leuco form is then condensed with 4-nbutylaniline.[2]
- Oxidation: Following the condensation with the leuco-dye, an oxidation step is required to regenerate the anthraquinone chromophore, yielding the final green dye.[2]
- Purification: The crude product is purified by filtering, washing, and drying to obtain the final product.[2]

Protocol 2: Condensation from Dichloro-dihydroxyanthraquinone

This method utilizes a halogenated anthraquinone precursor.

- Reactants: 1,4-Dichloro-5,8-dihydroxyanthracene-9,10-dione and 4-Butylbenzenamine (4-butylaniline). A molar ratio of 1:2 is used.[8]
- Reaction: The reactants undergo a condensation reaction where the aniline derivative displaces the chlorine atoms on the anthraquinone ring.
- Purification: The resulting product is filtered and dried to yield the final dye.[8]

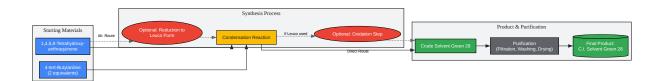


While a specific protocol for Solvent Green 28 is not detailed in the literature, a method for the related C.I. Solvent Green 3 provides a strong basis for analysis. Solvent Green 3 is a mixture containing an analogue of Solvent Green 28.[11]

- Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
- Column: A reverse-phase C18 column.[11]
- Mobile Phase: A gradient mobile phase is recommended due to the nature of the compound.
 A suitable starting point is a gradient of deionized water and methanol.[11]
- Procedure:
 - Prepare a standard solution of Solvent Green 28 in a suitable solvent like methanol or dichloromethane.
 - Filter the sample solution through a 0.45 μm filter before injection.[11]
 - Inject the sample onto the HPLC system.
 - Develop a gradient elution method, for example, starting from 90% methanol / 10% water and transitioning to 100% methanol over 10-15 minutes, to ensure adequate separation and peak shape.[11]
 - Monitor the elution at a wavelength corresponding to the maximum absorbance of the dye.

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of C.I. Solvent Green 28 based on the condensation of 1,4,5,8-Tetrahydroxyanthraquinone.





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Caption: Synthesis workflow for C.I. Solvent Green 28.

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